molecular formula C7H5F4NO B13117815 4-(Difluoromethoxy)-3,5-difluoroaniline

4-(Difluoromethoxy)-3,5-difluoroaniline

Cat. No.: B13117815
M. Wt: 195.11 g/mol
InChI Key: YRRDRQNPELNJIY-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group, as described in the preparation methods.

    Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,5-difluoroaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3,5-difluoroaniline is unique due to the combination of its difluoromethoxy and difluoroaniline groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

4-(difluoromethoxy)-3,5-difluoroaniline

InChI

InChI=1S/C7H5F4NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2

InChI Key

YRRDRQNPELNJIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)F)N

Origin of Product

United States

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